(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol
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Overview
Description
(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol: is an organic compound with the molecular formula C12H11NO5 . This compound features a furan ring substituted with a methanol group and a nitrophenyl group, which includes a methoxy substituent. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol typically involves the following steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce the nitro group at the 4-position.
Formylation: The nitrated product is then subjected to formylation to introduce the formyl group at the 5-position of the furan ring.
Reduction: The formyl group is reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4, LiAlH4
Substitution: Halides, amines, strong bases
Major Products Formed
Oxidation: (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)carboxylic acid
Reduction: (5-(2-Methoxy-4-aminophenyl)furan-2-yl)methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and hydroxymethyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (5-(2-Methyl-4-nitrophenyl)furan-2-yl)methanol
- (5-(2-Chloro-4-nitrophenyl)furan-2-yl)methanol
- (5-(2-Bromo-4-nitrophenyl)furan-2-yl)methanol
Comparison
- (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds with different substituents.
- The methoxy group can enhance the compound’s solubility and potentially its biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-12-6-8(13(15)16)2-4-10(12)11-5-3-9(7-14)18-11/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCLDNHWEUYUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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